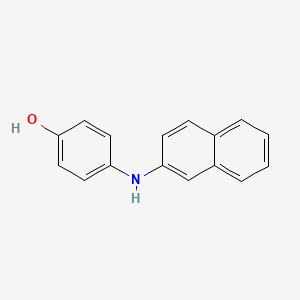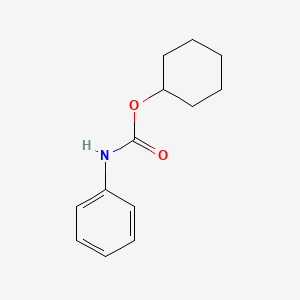
Cyclohexyl phenylcarbamate
Vue d'ensemble
Description
Cyclohexyl phenylcarbamate, also known as carbamic acid, N-phenyl-, cyclohexyl ester, is a compound with the molecular formula C13H17NO2 . It is used as a cosmetic ingredient for skin conditioning .
Synthesis Analysis
Cyclohexyl N-phenylcarbamate has been synthesized by the reaction of cyclohexanol and phenylisocyanate in the presence of a catalytic amount of HCl . This synthesis avoids the use of highly toxic and corrosive phosgene and does not require a poisonous carbon monoxide atmosphere .Molecular Structure Analysis
The structure of Cyclohexyl N-phenylcarbamate has been solved by X-ray diffraction . The crystals are triclinic, with a dihedral angle of 30.68 (7)° between the phenyl ring and the carbamate group . The molecules are linked into infinite chains via N–H···O hydrogen bonds along the a axis .Chemical Reactions Analysis
Cyclohexyl N-phenylcarbamate is a useful target for biotransformations by fungi . These biotransformations involve the microbiological hydroxylation of chemically non-activated hydrocarbon positions .Physical And Chemical Properties Analysis
Cyclohexyl phenylcarbamate is soluble in water, with a solubility of 12.78 mg/L at 25 °C . Quantum-mechanical ab initio calculations for the free molecule reproduce well the observed bond lengths and valency angles .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Cyclohexyl N-phenylcarbamate is a target for biotransformations by fungi. A study detailed its synthesis and crystal structure solved by X-ray diffraction, highlighting the molecular arrangement and interaction through hydrogen bonds and C–H···π interactions (P. S. Pereira Silva et al., 2010).
Physicochemical Behavior and Hydrotropes
- Research on cyclohexyl-n-alkanoate series, related to cyclohexyl phenylcarbamate, investigated their physicochemical behavior as hydrotropes. This study used methods like electrical conductivity, surface tension, and small-angle neutron scattering to understand adsorption, aggregation, and critical aggregation concentration (Marios Hopkins Hatzopoulos et al., 2012).
Application in Flotation Processes
- A study on cyclohexyl hydroxamic acid, a compound related to cyclohexyl phenylcarbamate, examined its use as a collector in scheelite flotation. The research utilized Density Functional Theory (DFT) calculation, mineral flotation tests, and adsorption measurement to assess its effectiveness (Gang Zhao et al., 2013).
Chiral Separation Materials
- Cyclohexyl phenylcarbamate derivatives were used to synthesize chiral selectors for enantiomeric separation. The study explored the influence of substituents on chiral recognition and enantioseparation abilities, significantly contributing to the field of chiral chromatography (Sheng Tang et al., 2018).
Palladium-Catalyzed Reactions
- Palladium catalysis involvingC-H bond functionalization of O-phenylcarbamates, related to cyclohexyl phenylcarbamate, demonstrated the formation of biaryl C-C linkages using sodium persulfate. This work was significant in the field of catalytic C-H bond activation and provided insights into using O-carbamates as directing groups (Xiaodan Zhao et al., 2010).
Pharmaceutical Applications
- Compounds containing phenyl phenylcarbamate moiety, similar to cyclohexyl phenylcarbamate, were investigated for their potential in treating Alzheimer's disease. The study developed a method for preparing benzoic acids derivatives, which could lead to new anti-Alzheimer drugs (Urban Košak et al., 2020).
Catalysis in Aqueous Media
- Research involving the selective hydrogenation of phenol derivatives to cyclohexanone used catalysts that are relevant to the study of cyclohexyl phenylcarbamate. This study is crucial in the context of manufacturing polyamides in the chemical industry (Yong Wang et al., 2011).
Chiral Fluorescent Sensors
- Phenylcarbamate derivatives of amylose and β-cyclodextrin, related to cyclohexyl phenylcarbamate, were developed as chiral fluorescent sensors. This research focused on the enantioselective fluorescence response of these sensors toward chiral analytes, contributing significantly to the field of chiral analysis (T. Ikai et al., 2016).
Chemical Transformations
- A study explored various chemical transformations of alkyl (4-aminophenyl)carbamates, closely related to cyclohexyl phenylcarbamate, to produce diverse organic compounds. This research is valuable for understanding the reactivity and applications of these carbamates in organic chemistry (A. V. Velikorodov et al., 2013).
Propriétés
IUPAC Name |
cyclohexyl N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNIYVZFAQQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289228 | |
| Record name | cyclohexyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl phenylcarbamate | |
CAS RN |
3770-95-4 | |
| Record name | 3770-95-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cyclohexyl phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclohexyl N-phenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



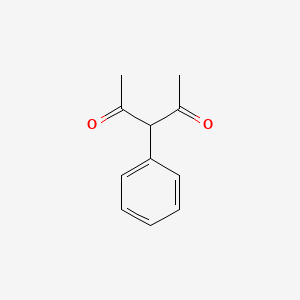
![2-[2-(Dimethylamino)ethoxy]benzylamine](/img/structure/B1582119.png)
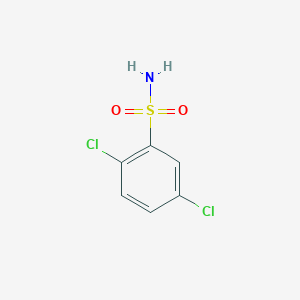
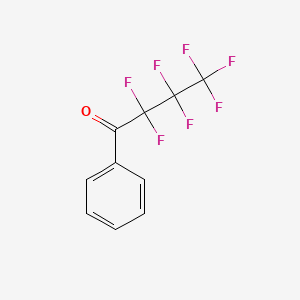
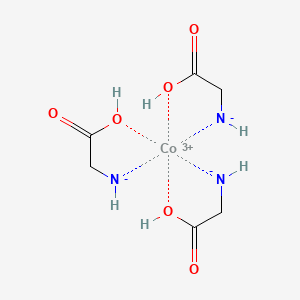
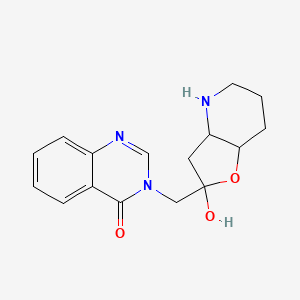
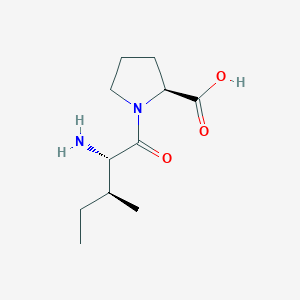
![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)
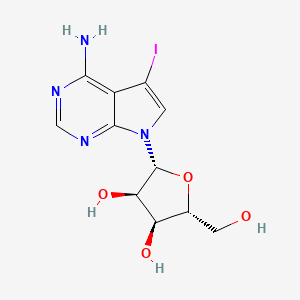
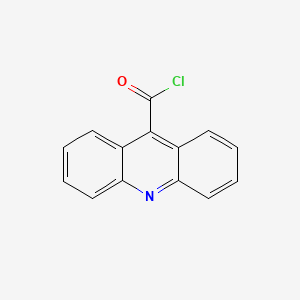
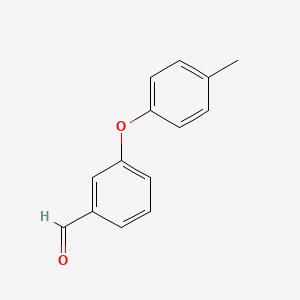
![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)
